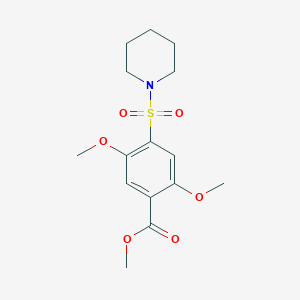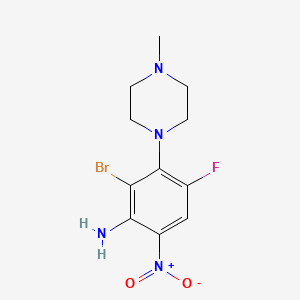![molecular formula C16H16N2O7S B11073794 3-{[(4-Methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B11073794.png)
3-{[(4-Methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-Methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid is a complex organic compound characterized by the presence of both sulfonyl and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 3-nitroaniline to form an intermediate sulfonamide. This intermediate is then subjected to a coupling reaction with a suitable propanoic acid derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(4-Methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Conversion to corresponding amines.
Reduction: Formation of thiols.
Substitution: Introduction of various functional groups in place of the methoxy group.
Aplicaciones Científicas De Investigación
3-{[(4-Methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-{[(4-Methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The sulfonyl and nitro groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)propanoic acid: Lacks the sulfonyl and nitro groups, making it less reactive in certain contexts.
3-(4-Nitrophenyl)propanoic acid: Lacks the sulfonyl and methoxy groups, affecting its chemical behavior and applications.
4-Methoxybenzenesulfonamide: Lacks the propanoic acid and nitro groups, limiting its use in certain synthetic applications.
Uniqueness
3-{[(4-Methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C16H16N2O7S |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
3-[(4-methoxyphenyl)sulfonylamino]-3-(3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C16H16N2O7S/c1-25-13-5-7-14(8-6-13)26(23,24)17-15(10-16(19)20)11-3-2-4-12(9-11)18(21)22/h2-9,15,17H,10H2,1H3,(H,19,20) |
Clave InChI |
IOHOZASCINVWTA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-methyl-5-nitro-1H-1,2,4-triazol-3-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B11073719.png)
![1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B11073728.png)
![Ethyl 7-amino-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11073734.png)
![5-[(4-fluorophenyl)methylsulfanyl]-13,13-dimethyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3,5,7,9-pentaen-7-amine](/img/structure/B11073735.png)
![1-(4-Chlorophenyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11073739.png)
![Phenol, 2-[4-amino-6-(2-pyridin-4-ylvinyl)-[1,3,5]triazin-2-yl]-](/img/structure/B11073741.png)


![N-(phenylcarbamoyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11073757.png)
![ethyl (2E)-3-[(7-methoxy-1,2,3-trimethyl-1H-indol-6-yl)amino]but-2-enoate](/img/structure/B11073764.png)
![Ethanol, 1-(2-methyl-2H-tetrazol-5-yl)-2-[(thiophen-2-ylmethyl)amino]-](/img/structure/B11073766.png)
![N-(2-Methoxydibenzo[B,D]furan-3-YL)-N'-[4-(morpholinosulfonyl)phenyl]thiourea](/img/structure/B11073767.png)
![1-[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-3-(4-methoxyphenyl)urea](/img/structure/B11073772.png)

